6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride
CAS No.: 1279027-16-5
Cat. No.: VC11506506
Molecular Formula: C10H15Cl2N3O2
Molecular Weight: 280.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279027-16-5 |
|---|---|
| Molecular Formula | C10H15Cl2N3O2 |
| Molecular Weight | 280.15 g/mol |
| IUPAC Name | 6-piperazin-1-ylpyridine-3-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H |
| Standard InChI Key | YRQGGWVGZODMPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=C2)C(=O)O.Cl.Cl |
Introduction
6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that incorporates a piperazine ring and a pyridine carboxylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential applications in developing pharmaceuticals that target various biological pathways.
Key Features:
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Chemical Structure: The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a piperazine ring. It exists as a dihydrochloride, which enhances its solubility in water.
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CAS Number: 50773-41-6.
Synthesis Methods:
The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride typically involves several synthetic pathways, often starting from piperazine and pyridine derivatives. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and minimizing by-products. Solvents like acetonitrile or benzene can enhance the solubility of reactants and improve reaction kinetics.
Medicinal Applications:
Derivatives of this compound have shown potential pharmacological activities, including antitumor effects and modulation of neurotransmitter systems. The piperazine moiety can enhance binding affinity to biological targets due to its ability to participate in hydrogen bonding and ionic interactions.
Analytical Techniques:
Structural confirmation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Safety and Handling
While specific safety data for 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is not detailed in the available sources, compounds with similar structures often require careful handling due to potential toxicity and reactivity. General laboratory safety protocols should be followed when handling such chemicals.
6-(piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride:
This compound, with a pyridazine ring instead of pyridine, has a molecular formula of C9H13ClN4O2 and CAS number 1955524-12-5 . It shares similarities in structure but differs in the type of heterocyclic ring.
6-(1-Piperidinyl)pyridine-3-carboxylic acid:
This compound features a piperidine ring instead of piperazine and has a molecular formula of C11H14N2O2 . It is used in different chemical contexts and has different properties compared to the piperazine derivative.
Data Table: Comparison of Related Compounds
This table highlights the structural differences and unique features of each compound, emphasizing their distinct chemical properties and potential applications.
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